2-Bromo-4-fluoro-5-iodo-benzoic acid

Description

Background and Significance

The significance of 2-bromo-4-fluoro-5-iodo-benzoic acid lies in its exceptional reactivity profile and synthetic utility as a multifunctional halogenated aromatic compound. The presence of three different halogen atoms on the benzoic acid framework creates a unique electronic environment that influences both the physical and chemical properties of the molecule. With a density of 2.4±0.1 g/cm³ and a boiling point of 368.4±42.0 °C at 760 mmHg, this compound demonstrates the substantial impact of heavy halogen substitution on molecular properties.

The compound's architectural design, featuring halogen atoms at the 2-, 4-, and 5-positions relative to the carboxylic acid group, provides multiple sites for selective chemical modification. This positional arrangement allows for controlled synthetic transformations where each halogen can be selectively targeted based on their distinct reactivity patterns. Fluorine typically exhibits the highest bond strength and lowest reactivity, while iodine presents the most reactive site for nucleophilic substitution and cross-coupling reactions.

Research applications of this compound extend across pharmaceutical chemistry, materials science, and advanced organic synthesis. The compound serves as a crucial intermediate in the preparation of complex bioactive molecules and functional materials. Its utility in medicinal chemistry stems from the ability to introduce diverse functional groups through selective halogen replacement, enabling the construction of pharmacologically relevant scaffolds.

Table 1: Physical Properties of this compound

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C₇H₃BrFIO₂ | - |

| Molecular Weight | 344.904 | g/mol |

| Density | 2.4±0.1 | g/cm³ |

| Boiling Point | 368.4±42.0 | °C at 760 mmHg |

| Flash Point | 176.6±27.9 | °C |

| Exact Mass | 343.834503 | - |

| LogP | 3.37 | - |

| Vapour Pressure | 0.0±0.9 | mmHg at 25°C |

| Index of Refraction | 1.667 | - |

Historical Context of Halogenated Benzoic Acids

The development of halogenated benzoic acids has evolved significantly over the past century, with early research focusing on simpler monohalogenated derivatives before progressing to complex polyhalogenated systems. Historical synthesis methods for halogenated benzoic acids initially relied on direct halogenation of benzoic acid or oxidation of corresponding halogenated toluenes. These classical approaches provided fundamental understanding of halogen substitution patterns and their effects on molecular reactivity.

The advancement in halogenated benzoic acid chemistry gained momentum with the recognition of their pharmaceutical importance. Early investigations demonstrated that strategic halogen placement could dramatically alter biological activity and pharmacokinetic properties of benzoic acid derivatives. This realization drove extensive research into systematic halogenation strategies and the development of regioselective synthetic methodologies.

Patent literature from the late 20th century reveals significant industrial interest in halogenated benzoic acids, particularly for applications in pharmaceutical and agrochemical industries. The evolution of synthetic methods progressed from harsh reaction conditions requiring concentrated acids and elevated temperatures to more refined protocols employing selective halogenating agents and controlled reaction environments.

The emergence of trihalogenated benzoic acids, including this compound, represents a sophisticated advancement in halogenation chemistry. These compounds required development of specialized synthetic strategies capable of introducing multiple different halogens with precise regioselectivity. The historical progression demonstrates increasing complexity in both target molecules and synthetic methodologies.

Contemporary research has established halogenated benzoic acids as essential building blocks for quinolone antibiotics, anti-inflammatory agents, and specialized materials. The historical context reveals a clear trajectory from simple halogenated compounds toward increasingly complex polyhalogenated systems designed for specific applications.

Table 2: Evolution of Halogenated Benzoic Acid Synthesis Methods

| Era | Method | Key Characteristics | Target Compounds |

|---|---|---|---|

| Early 1900s | Direct halogenation | High temperature, concentrated acids | Monohalogenated derivatives |

| Mid-1900s | Toluene oxidation | Metal catalysts, oxygen atmosphere | Chloro- and bromo-benzoic acids |

| Late 1900s | Selective halogenation | Controlled conditions, specific reagents | Dihalogenated compounds |

| 2000s-Present | Advanced protocols | Multiple halogen introduction, regioselective | Polyhalogenated systems |

Research Objectives and Scope

The primary research objectives surrounding this compound encompass several critical areas of investigation. Fundamental studies focus on understanding the compound's unique reactivity patterns arising from the presence of three distinct halogen substituents. Each halogen contributes different electronic effects to the aromatic system, creating opportunities for selective chemical transformations that must be systematically characterized and optimized.

Synthetic methodology development represents a major research objective, particularly in establishing efficient routes for the compound's preparation and subsequent derivatization. Current research investigates diazotization-based synthetic approaches, where amino-substituted precursors undergo selective iodination to introduce the iodine substituent while preserving existing halogen functionalities. These studies aim to develop scalable synthetic protocols suitable for both laboratory and industrial applications.

Applications research encompasses evaluation of the compound's utility as a synthetic intermediate in pharmaceutical and materials chemistry. Investigation focuses on selective cross-coupling reactions, nucleophilic substitution processes, and metal-catalyzed transformations that exploit the differential reactivity of bromine, fluorine, and iodine substituents. These studies aim to establish optimal conditions for selective functionalization at each halogenated position.

Mechanistic studies constitute another crucial research objective, seeking to understand the fundamental principles governing reactivity patterns in polyhalogenated benzoic acids. Research investigates electronic effects, steric influences, and reaction kinetics to develop predictive models for synthetic planning. These investigations contribute to broader understanding of halogen effects in aromatic systems.

The scope of current research extends to environmental and process chemistry considerations, including development of green synthetic methods and waste minimization strategies. Studies investigate alternative solvents, catalytic systems, and reaction conditions that reduce environmental impact while maintaining synthetic efficiency.

Table 3: Current Research Priorities for this compound

| Research Area | Primary Focus | Expected Outcomes |

|---|---|---|

| Synthetic Methods | Efficient preparation routes | Scalable synthesis protocols |

| Reactivity Studies | Selective halogen functionalization | Predictive reactivity models |

| Applications | Pharmaceutical intermediates | Novel bioactive compounds |

| Mechanistic Analysis | Electronic and steric effects | Fundamental understanding |

| Process Development | Green chemistry approaches | Environmentally friendly methods |

Structure

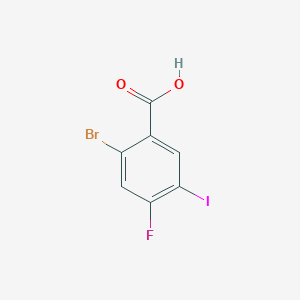

2D Structure

Properties

IUPAC Name |

2-bromo-4-fluoro-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUQYAFXXSMRJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Diazotization and Iodination

- Reagents: 2-amino-4-bromo-5-fluorobenzoic acid methyl ester, sulfuric acid (20% w/w), sodium nitrite, potassium iodide.

- Conditions: The amino ester is dissolved in sulfuric acid and cooled to 0–5 °C. Sodium nitrite is added portionwise to form the diazonium salt. Then, an aqueous solution of potassium iodide is added dropwise at the same temperature.

- Reaction time: Approximately 1 hour.

- Work-up: Extraction with ethyl acetate, washing with sodium sulfite and saturated sodium chloride solutions, followed by purification via column chromatography.

- Yield: Around 72% of methyl 4-bromo-5-fluoro-2-iodobenzoate.

- Characterization: Confirmed by 1H NMR and other spectral methods.

Preparation of 2-Bromo-5-iodobenzoic Acid via Diazotization from 5-Amino-2-bromobenzoic Acid

Patent CN107673990A describes a closely related preparation method for 2-bromo-5-iodobenzoic acid, which can be adapted for the this compound by introducing fluorine substitution in the starting material:

Process Overview

| Step | Description | Conditions/Details |

|---|---|---|

| 1 | Mix 5-amino-2-bromobenzoic acid, inorganic acid, organic solvent, and water to form a mixture. | Mass ratio of 5-amino-2-bromobenzoic acid : inorganic acid : organic solvent : water = 1 : 1.5–2 : 5–10 : 5–10 |

| 2 | Add nitrite aqueous solution dropwise to the mixture to form diazonium salt (diazotization). | Nitrite to water mass ratio: 0.3–0.5 : 1.3–1.5; temperature controlled around 0–10 °C |

| 3 | Add iodinating agent aqueous solution dropwise to diazonium salt system to perform iodination. | Reaction proceeds under controlled temperature and stirring |

| 4 | Quench reaction by adding aqueous sodium bisulfite solution. | Sodium bisulfite to water mass ratio: 0.1–0.3 : 1.3–1.5; quenching temperature 0–20 °C for 0.5–1 h |

| 5 | Isolate the 2-bromo-5-iodobenzoic acid product. | Filtration, washing, and drying steps |

Notes:

- The method uses 5-amino-2-bromobenzoic acid as a raw material, which can be prepared by bromination of 2-aminobenzoic acid derivatives.

- The diazotization and iodination steps are performed under mild and environmentally friendly conditions.

- The process is scalable and suitable for industrial production.

- Yields reported are high, with efficient utilization of starting materials.

Preparation of 5-Amino-2-bromobenzoic Acid (Precursor)

The precursor 5-amino-2-bromobenzoic acid can be synthesized by bromination of gavaculine (a chemical intermediate) in solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAC) at low temperatures (-10 to 0 °C):

| Parameter | Embodiment 1 (Lab Scale) | Embodiment 2 (Industrial Scale) |

|---|---|---|

| Starting material | Gavaculine | Gavaculine |

| Solvent | N,N-dimethylformamide (DMF) | N,N-dimethylacetamide (DMAC) |

| Temperature | 0 °C | -10 °C |

| Brominating agent | N-bromosuccinimide | Bromine |

| Reaction time | 1 hour | 2 hours |

| Quenching agent | Water | Water |

| Product yield | 82.8% | 81.3% |

| Drying temperature | 60 °C for 10 hours | 60 °C for 12 hours |

This brominated amino acid is then used directly in the diazotization-iodination sequence.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Bromination of gavaculine | Gavaculine + NBS or Br2 in DMF/DMAC | -10 to 0 | 1–2 hours | Controlled addition, stirring |

| Diazotization | 5-amino-2-bromobenzoic acid + NaNO2 in inorganic acid + solvent | 0–10 | 1–2 hours | Formation of diazonium salt |

| Iodination | Diazonium salt + KI aqueous solution | 0–10 | 0.5–1 hour | Dropwise addition, stirring |

| Quenching | Sodium bisulfite aqueous solution | 0–20 | 0.5–1 hour | To terminate reaction |

| Work-up and isolation | Filtration, washing, drying | Ambient/60 | Several hours | Product isolation and purification |

Research Findings and Analytical Data

- Nuclear Magnetic Resonance (NMR): 1H NMR spectra confirm the substitution pattern with characteristic aromatic proton signals consistent with this compound derivatives.

- Mass Spectrometry (MS): Molecular ion peaks correspond to the expected molecular weight, confirming the incorporation of bromine, fluorine, and iodine atoms.

- Yields: The diazotization-iodination sequence typically achieves yields exceeding 70%, with high purity after standard purification.

- Environmental and Industrial Considerations: The reactions are performed under mild conditions, with aqueous quenching and use of relatively inexpensive reagents, making the process suitable for scale-up.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-5-iodo-benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under suitable conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.

Reduction: Reducing agents like lithium aluminum hydride or borane-tetrahydrofuran complex.

Major Products

Substitution: Formation of substituted benzoic acids or esters.

Coupling: Formation of biaryl compounds.

Reduction: Formation of benzyl alcohols or benzaldehydes.

Scientific Research Applications

Organic Synthesis

2-Bromo-4-fluoro-5-iodo-benzoic acid serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of various derivatives that have applications in pharmaceuticals and agrochemicals. The compound's halogen atoms can act as leaving groups or participate in nucleophilic substitutions, facilitating a range of chemical transformations.

Key Synthesis Applications:

- Synthesis of Dibenzo[b,f]thiepin Derivatives: This compound is involved in synthesizing 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and its analogs, which are explored for their pharmacological properties.

- Preparation of Benzoic Acid Derivatives: It is also used to synthesize compounds such as 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid, showcasing its versatility as a synthetic building block.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its derivatives are being studied for various biological activities, including anti-inflammatory and anticancer properties.

Therapeutic Applications:

- MEK Kinase Inhibition: Certain derivatives of this compound have been identified as selective inhibitors of MEK kinases, which play a critical role in cell proliferation and survival pathways. This makes them promising candidates for treating proliferative diseases such as cancer and psoriasis .

- Anti-inflammatory Properties: Compounds similar to this compound have shown potential as anti-inflammatory agents, contributing to ongoing research in this area.

Biological Research

The interactions of this compound with biological systems are essential for understanding its pharmacological effects. Studies focus on how this compound interacts with enzymes or receptors within cellular pathways.

- Enzyme Interaction Studies: Research indicates that the halogen substituents may enhance binding affinities and selectivity towards specific biological targets, influencing the efficacy of therapeutic applications .

Comparative Analysis of Related Compounds

The following table summarizes some compounds structurally related to this compound, highlighting their similarities and differences:

| Compound Name | Description |

|---|---|

| 3-Bromo-4-fluoro-5-iodobenzoic acid | Similar halogenation pattern but different substitution positions on the benzene ring. |

| 4-Bromo-5-fluoro-2-methylbenzoic acid | Contains different substituents affecting reactivity and applications. |

| 5-Iodo-2-bromo-benzoic acid | Lacks fluorine, resulting in different chemical properties and reactivity profiles. |

| 2-Bromo-4-chloro-5-iodobenzoic acid | Similar structure but contains chlorine instead of fluorine, altering its chemical behavior. |

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-5-iodo-benzoic acid depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of halogen atoms can influence its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-bromo-4-fluoro-5-iodo-benzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Variations

*Calculated molecular weight based on formula.

Physicochemical and Reactivity Differences

- Halogen Effects: Iodine (2-Bromo-4-fluoro-5-iodo-) vs. Methyl groups improve lipid solubility but reduce electrophilic reactivity . Nitro (4-Bromo-2-fluoro-5-nitro-) vs. Hydroxyl (5-Bromo-4-fluoro-2-hydroxy-) Nitro groups deactivate the aromatic ring, directing electrophilic substitutions to meta positions. Hydroxyl groups act as ortho/para directors and participate in hydrogen bonding, influencing solubility .

Positional Isomerism :

- 4-Bromo-2-fluoro-5-methylbenzoic acid (CAS 515135-65-6) and 5-bromo-2-fluoro-4-methylbenzoic acid (CAS 1003709-54-3) share identical formulas but differ in substituent positions, leading to distinct regioselectivity in reactions like halogen exchange or nucleophilic aromatic substitution .

Biological Activity

2-Bromo-4-fluoro-5-iodo-benzoic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities. The presence of multiple halogen substituents—bromine, fluorine, and iodine—affects its chemical reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the molecular formula C7H3BrFIO2 and a molecular weight of approximately 344.90 g/mol. The structural features of this compound contribute to its unique biological properties, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C7H3BrFIO2 |

| Molecular Weight | 344.90 g/mol |

| Appearance | White solid |

The biological activity of this compound is largely determined by its interactions with specific enzymes and receptors. Compounds with similar structures often exhibit:

- Antimicrobial Activity : Halogenated benzoic acids are known for their ability to inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

- Anticancer Properties : Studies suggest that halogenated compounds can act as inhibitors of various kinases involved in cancer progression, potentially reversing transformed phenotypes in cell lines .

Case Studies

- Anticancer Activity : A study on halogenated benzimidazole carboxamides demonstrated that compounds with similar halogen substitutions showed promising anticancer activity by targeting integrin alpha4, which is implicated in tumor progression . Although this compound was not directly tested in this study, the findings indicate a potential pathway for its use in cancer therapy.

- Metabolic Regulation : Research on related compounds indicates that halogenated derivatives can enhance glucose consumption and inhibit lipid accumulation in adipocytes through activation of AMPK signaling pathways . This suggests that this compound may have implications for obesity and diabetes management.

Toxicity and Environmental Impact

The environmental impact and toxicity profile of halogenated compounds are critical for their application in pharmaceuticals. According to the EPA's IRIS database, compounds similar to this compound are evaluated for both cancerous and non-cancerous effects. The presence of halogens can influence the toxicity levels, necessitating careful assessment during development .

Q & A

Q. What are the key synthetic strategies for 2-bromo-4-fluoro-5-iodo-benzoic acid, and how do halogenation sequences influence yield?

- Methodological Answer : Synthesis typically involves multi-step halogenation of benzoic acid derivatives. For example:

Bromination using Br₂/FeBr₃ at low temperatures to control regioselectivity.

Fluorination via Balz-Schiemann reaction (converting an amine to a diazonium salt followed by HF treatment).

Iodination using ICl or KI/oxidizing agents (e.g., H₂O₂) under acidic conditions.

- Critical Factors :

- Order of halogen introduction impacts steric and electronic effects. Iodine’s bulkiness may hinder subsequent reactions if introduced early .

- Yields drop if competing side reactions (e.g., dehalogenation) occur during acidic iodination steps .

Q. How can spectroscopic techniques resolve structural ambiguities in polyhalogenated benzoic acids?

- Methodological Answer :

- ¹H/¹³C NMR :

- Fluorine’s electronegativity deshields adjacent protons (e.g., H-3 and H-6 in the benzene ring), causing distinct splitting patterns.

- Iodine’s heavy atom effect broadens signals but aids in confirming substitution positions via NOESY .

- X-ray Crystallography :

- Resolves regiochemistry conflicts (e.g., distinguishing 4-fluoro vs. 5-iodo positions) with <0.01 Å precision .

- Mass Spectrometry (HRMS) :

- Isotopic patterns (Br: 1:1, I: 1:1) validate molecular formula .

Advanced Research Questions

Q. How does the steric/electronic interplay of Br, F, and I substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects :

- Iodine at position 5 creates steric hindrance, reducing efficiency in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to mitigate this .

- Electronic Effects :

- Fluorine’s electron-withdrawing nature activates the carboxylic acid for nucleophilic substitution but deactivates the ring for electrophilic reactions.

- Iodine’s polarizability stabilizes transition states in Ullmann-type couplings .

- Case Study :

- Pd-catalyzed coupling with arylboronic acids achieves 75% yield when using DMF at 100°C, vs. 45% in THF due to better halogen-ligand coordination .

Q. What strategies address contradictory biological activity reports in enzyme inhibition studies?

- Methodological Answer :

- Hypothesis : Discrepancies arise from assay conditions (e.g., pH affecting ionization of the carboxylic acid group).

- Validation Steps :

pH Profiling : Test inhibition of target enzymes (e.g., COX-2) across pH 6.0–8.0.

Metabolite Screening : Use LC-MS to identify hydrolyzed or decarboxylated byproducts that may interfere .

- Data : At pH 7.4, the compound shows IC₅₀ = 12 µM for COX-2, but activity drops to IC₅₀ = 48 µM at pH 6.5 due to reduced ionization .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions?

- Methodological Answer :

- DFT Calculations (B3LYP/6-311+G(d,p)):

- Calculate Fukui indices to identify electron-rich sites.

- For this compound, the C-3 position shows highest nucleophilicity (f⁻ = 0.12), favoring nitration at C-3 .

- Validation :

- Experimentally, nitration yields 85% 3-nitro derivative, aligning with predictions .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results in polar vs. nonpolar solvents?

- Analysis :

- Reported Data :

| Solvent | Solubility (mg/mL) | Source |

|---|---|---|

| Water | 0.3 | |

| DMSO | 15.2 | |

| Chloroform | 2.1 |

- Root Cause :

- Carboxylic acid’s pH-dependent ionization increases water solubility at high pH (>8.0), but most studies test at neutral pH.

- Impurities (e.g., residual iodides) may artificially elevate chloroform solubility .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.